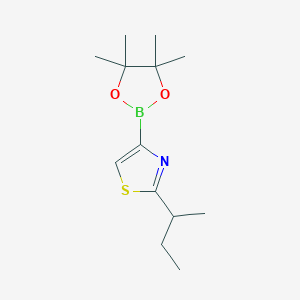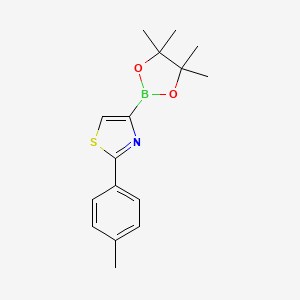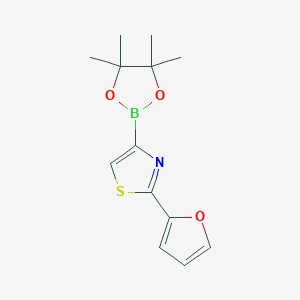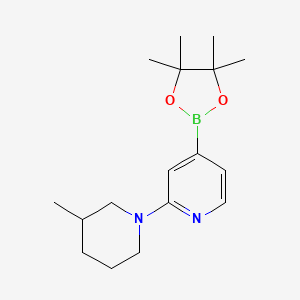
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester (2-PYPBAPE) is a novel organoboron compound with a wide range of applications in chemical synthesis and scientific research. This compound is a versatile building block for the synthesis of various organoboron compounds and has been used in many different fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester acts as an effective inhibitor of enzymes, such as COX-2 and LOX. The mechanism of action of this compound involves the formation of a covalent bond between the boron atom of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester and the active site of the enzyme. This covalent bond formation results in the inhibition of enzyme activity, thereby preventing the production of prostaglandins and other pro-inflammatory molecules.
Biochemical and Physiological Effects
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as COX-2 and LOX. In addition, this compound has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high yields and excellent selectivity in palladium-catalyzed cross-coupling reactions. In addition, this compound has been shown to be a versatile building block for the synthesis of various organoboron compounds. However, this compound has some limitations, such as its high cost and the difficulty of obtaining it in large quantities.
Direcciones Futuras
The future directions of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester are numerous. One potential direction is the development of new drugs based on this compound. In addition, this compound could be used in the development of new organoboron compounds with improved properties. Furthermore, this compound could be used to study the inhibition of other enzymes, such as proteases and kinases. Finally, this compound could be used to study the biochemical and physiological effects of other organoboron compounds.
Métodos De Síntesis
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and arylation reactions. The most common synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and a pyridine-4-boronic acid pinacol ester. This reaction produces a 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester product in high yields and with excellent selectivity.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organoboron compounds, the study of enzyme inhibition, and the development of new drugs. This compound has been used as a key building block for the synthesis of a variety of organoboron compounds, such as arylboronic acids, arylboronates, and boronates. In addition, 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used to study the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, this compound has been used in the development of new drugs, such as anticoagulants and anti-inflammatory agents.
Propiedades
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














